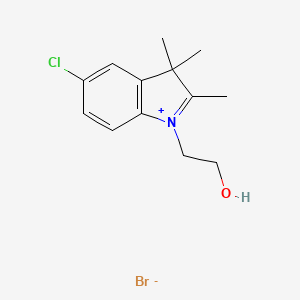
5-Chloro-1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a hydroxyethyl group, and a trimethyl group attached to the indole core, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide typically involves the reaction of 5-chloroindole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The purification process may involve additional steps such as distillation and crystallization to ensure the final product meets the required specifications for industrial applications .
化学反应分析
Types of Reactions
5-Chloro-1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Major Products Formed
Oxidation: 5-Chloro-1-(2-formylethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide or 5-Chloro-1-(2-carboxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide.
Reduction: 1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
5-Chloro-1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide has several scientific research applications, including:
作用机制
The mechanism of action of 5-Chloro-1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to the modulation of various cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, its antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
相似化合物的比较
Similar Compounds
5-Chloroindole: Lacks the hydroxyethyl and trimethyl groups, making it less versatile in terms of chemical reactivity and biological activity.
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide: Lacks the chloro group, which may reduce its potential biological activities.
2,3,3-Trimethylindole: Lacks both the chloro and hydroxyethyl groups, resulting in different chemical and biological properties.
Uniqueness
5-Chloro-1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is unique due to the presence of the chloro, hydroxyethyl, and trimethyl groups, which confer distinct chemical reactivity and biological activities.
属性
CAS 编号 |
113411-75-9 |
|---|---|
分子式 |
C13H17BrClNO |
分子量 |
318.64 g/mol |
IUPAC 名称 |
2-(5-chloro-2,3,3-trimethylindol-1-ium-1-yl)ethanol;bromide |
InChI |
InChI=1S/C13H17ClNO.BrH/c1-9-13(2,3)11-8-10(14)4-5-12(11)15(9)6-7-16;/h4-5,8,16H,6-7H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
PNNVSQUMJPOZPN-UHFFFAOYSA-M |
规范 SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)Cl)CCO.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


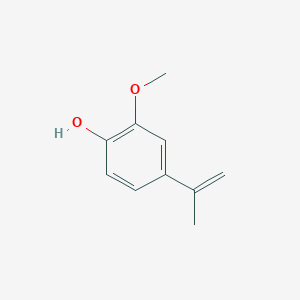
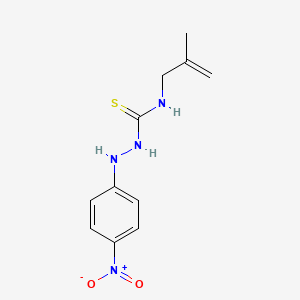
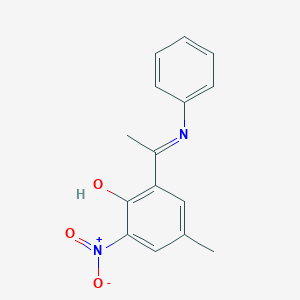

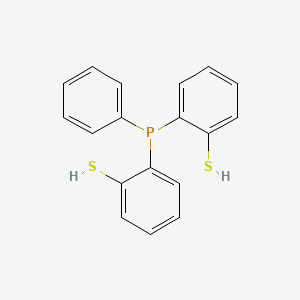
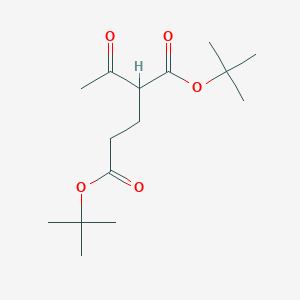
acetate](/img/structure/B14310976.png)
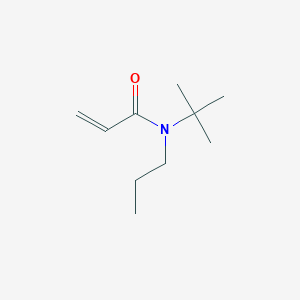
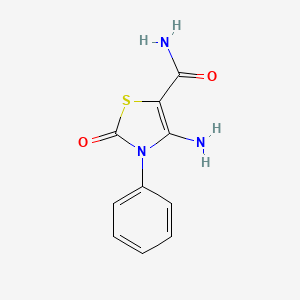
![2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14310995.png)
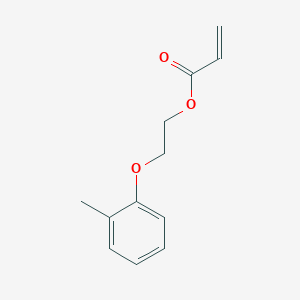
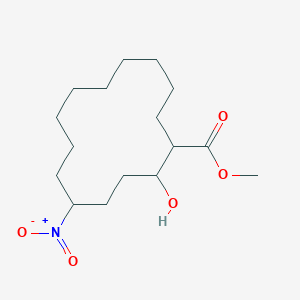
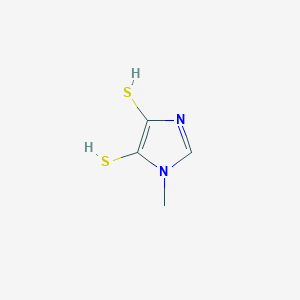
![N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14311023.png)
